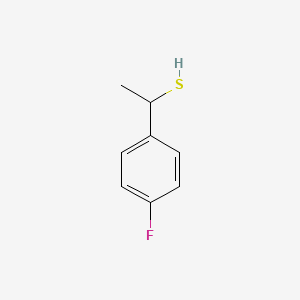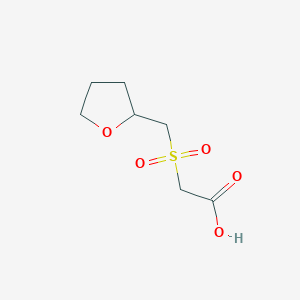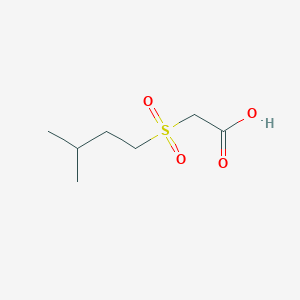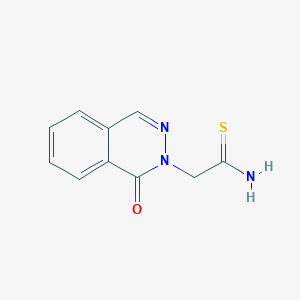![molecular formula C18H18O4 B6143816 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid CAS No. 1016797-44-6](/img/structure/B6143816.png)
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid has a wide range of potential scientific research applications. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes. It has also been studied for its potential use as an antioxidant, and as a therapeutic agent in the treatment of certain diseases. Additionally, this compound has been studied for its potential use in the development of novel materials and nanomaterials.
作用机制
The mechanism of action of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, and as an antioxidant. It is thought to inhibit the activity of certain enzymes by binding to their active sites, thus preventing the enzymes from performing their normal functions. Additionally, it is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory and anti-oxidant properties, and to act as an inhibitor of certain enzymes. Additionally, it is believed to have cytotoxic effects on certain cancer cell lines, and to have the potential to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
The advantages of using 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid in laboratory experiments include its low cost, its availability in a wide variety of forms, its stability in the presence of light and oxygen, and its low toxicity. Additionally, it is relatively easy to store and handle. However, there are some limitations to its use in laboratory experiments, including its relatively low solubility in water, its potential to form insoluble complexes with certain compounds, and its potential to react with certain reagents.
未来方向
The potential future directions for 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical, agricultural, and chemical industries. Additionally, further research into its potential to act as an antioxidant, its potential to inhibit the growth of certain bacteria, and its potential to act as a therapeutic agent in the treatment of certain diseases is warranted. Additionally, further research into its potential to be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes is needed. Finally, further research into its potential to be used in the development of novel materials and nanomaterials is also necessary.
合成方法
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the reaction of an alkyl halide with an aldehyde or ketone. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkyl halide, such as bromoacetyl bromide, with an aldehyde, such as acetaldehyde. This reaction produces a product containing a carbon-oxygen bond, which can then be hydrolyzed to yield this compound.
属性
IUPAC Name |
3-[[4-(3-oxobutyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13(19)5-6-14-7-9-17(10-8-14)22-12-15-3-2-4-16(11-15)18(20)21/h2-4,7-11H,5-6,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIGNWYCSFIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)




![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)



![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)

